N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C19H13ClF3N3O2S and its molecular weight is 439.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide is 439.0369100 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorination Agents
Research on N-halogeno compounds, such as Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], has revealed their efficacy as site-selective electrophilic fluorinating agents. These compounds have been shown to fluorinate a range of substrates under mild conditions, indicating their potential utility in synthetic chemistry and possibly in the modification or synthesis of compounds like N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide for various applications (Banks et al., 1996).
Thrombin Inhibition
Compounds related to N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide have been studied for their potential as thrombin inhibitors. A study on 2-(2-Chloro-6-fluorophenyl)acetamides, with specific structural modifications, demonstrated potent thrombin inhibitory activity. This suggests possible therapeutic applications in conditions where thrombin regulation is crucial (Lee et al., 2007).
Synthesis of Difluorinated Compounds
The synthesis of difluoro(trimethylsilyl)acetamides from chlorodifluoroacetamides through electrochemical silylation presents a method for producing compounds with difluoro groups, which are key features in N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide. These processes are crucial for the development of compounds with specific properties, such as those required for imaging or therapeutic applications (Bordeau et al., 2006).
Properties
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2S/c20-14-9-13(5-6-16(14)28-18(22)23)25-17(27)10-29-19-24-8-7-15(26-19)11-1-3-12(21)4-2-11/h1-9,18H,10H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCZWVYCMRZBDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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